molecular formula C10H10O2 B081199 2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 14381-42-1

2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No.: B081199
CAS No.: 14381-42-1
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-1-carboxylic acid is an organic compound with the molecular formula C10H10O2 It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxylic acid functional group

Mechanism of Action

C10H10O2C_{10}H_{10}O_{2}C10​H10​O2​

. Here, we will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

These metabolites maintain intestinal homeostasis and impact liver metabolism and the immune response .

Pharmacokinetics

It’s known that the compound has a molecular weight of 16219 , which may influence its bioavailability and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indene-1-carboxylic acid typically involves the hydrogenation of indene followed by carboxylation. One common method includes the catalytic hydrogenation of indene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The resulting 2,3-dihydroindene is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium hydroxide (KOH) to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation in the process can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2,3-Dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of polymers, resins, and other industrial chemicals

Comparison with Similar Compounds

    Indene: The parent hydrocarbon of 2,3-Dihydro-1H-indene-1-carboxylic acid.

    1-Indanone: A related compound with a ketone functional group instead of a carboxylic acid.

    This compound methyl ester: An ester derivative of the compound.

Uniqueness: this compound is unique due to its specific combination of a bicyclic structure and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQMFBWTKWOSQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801279115
Record name 2,3-Dihydro-1H-indene-1-carboxylic acid
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14381-42-1
Record name 2,3-Dihydro-1H-indene-1-carboxylic acid
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Record name 1H-Indene-1-carboxylic acid, 2,3-dihydro-
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Record name 14381-42-1
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Record name 2,3-Dihydro-1H-indene-1-carboxylic acid
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Record name Indan-1-carboxylic acid
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Synthesis routes and methods I

Procedure details

To 60 % sulfuric acid is added 3.0 g. of 4-(p-chlorobenzyl)indan-1-carbonitrile and the mixture is refluxed in a current of nitrogen gas for 2 hours. After cooling, water is added and the mixture is extracted with ether. The ethereal solution is washed with water and extracted with a 5 % aqueous solution of potassium carbonate. The extract is rendered acidic with hydrochloric acid and the resultant precipitate is extracted with chloroform. The chloroform layer is washed with water and dried. The solvent is distilled off under reduced pressure and the residue is crystallized from cyclohexane. The described procedure gives 4-p-chlorobenzyl)indan-1-carboxylic acid as crystals melting at 127°-129° C.
Quantity
0 (± 1) mol
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reactant
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4-(p-chlorobenzyl)indan-1-carbonitrile
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A MeOH (1 mL) solution of 3-oxo-indancarboxylic acid (85.5 mg, 0.485 mmol) was mixed with Pd/C (16.5 mg) and hydrogenated at room temperature under 55 psi H2 pressure for 18 h. The crude mixture was filtered and concentrated to give 1-indanecarboxylic acid (74.4 mg, 95%). MS Found: (M−H)·=161.
Quantity
85.5 mg
Type
reactant
Reaction Step One
Name
Quantity
16.5 mg
Type
catalyst
Reaction Step One
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Quantity
1 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary biological activity associated with Indan-1-carboxylic acid and its derivatives?

A1: Research has primarily focused on the anti-inflammatory properties of Indan-1-carboxylic acid derivatives. Specifically, 6-chloro-5-cyclohexylindan-1-carboxylic acid (TAI-284) has demonstrated potent anti-inflammatory activity comparable to indomethacin. [, , ]

Q2: How does the structure of Indan-1-carboxylic acid derivatives, particularly TAI-284, influence their anti-inflammatory activity?

A2: Structure-activity relationship (SAR) studies have revealed key structural features crucial for TAI-284's activity. Replacing the cyclohexyl group at the C-5 position with smaller alkyl groups like isobutyl or isopropyl significantly reduces activity. Additionally, removing the chlorine atom at the C-6 position diminishes the anti-inflammatory effects. [, ]

Q3: Has the stereochemistry of TAI-284 been investigated in relation to its anti-inflammatory activity?

A3: Yes, TAI-284 has been successfully resolved into its enantiomers. Studies revealed that the anti-inflammatory activity predominantly resides in the dextro isomer. The absolute configuration of the active enantiomer has been determined to be the sinister series based on optical rotatory dispersion spectra and X-ray crystallography. []

Q4: Have any specific metabolites of TAI-284 been identified and synthesized?

A4: Yes, researchers have identified 6-chloro-5-(trans-4'-hydroxycyclohexyl)indan-1-carboxylic acid as a primary metabolite of TAI-284 in rats. This metabolite was successfully synthesized using microbiological hydroxylation with Penicillium concavo-rugulosum IFO 6226. []

Q5: Beyond TAI-284, what other substitutions on the Indan-1-carboxylic acid scaffold have been explored?

A5: Research has explored various substitutions on the Indan-1-carboxylic acid core. For instance, 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid also exhibits promising anti-inflammatory and analgesic properties without causing gastrointestinal irritation at tested doses. [] Other studies investigated the synthesis and potential applications of 3-oxo-1H-indene-1-carboxylic acid derivatives, including their use in synthesizing 1,2,4-triazolo[4,3-a]-quinoline derivatives with anticancer activity. [, ]

Q6: Are there efficient synthetic routes available for preparing substituted Indan-1-carboxylic acid derivatives?

A6: Several synthetic strategies have been developed. One approach involves cyclizing phenyl succinic acids followed by reducing the resulting indanon-1-carboxylic acids using triethylsilane in trifluoroacetic acid (TFA). [, ]

Q7: Have any studies explored the use of Indan-1-carboxylic acid derivatives in asymmetric synthesis?

A7: Yes, researchers have investigated the asymmetric substituent effect in the reaction of (R)- and (S)-indan-1-carboxylic acids with (S)-α-phenylethylamine derivatives. These studies revealed that the inductive and resonance effects of the substituent on the phenylethylamine moiety significantly impact the equilibrium constants, showcasing the potential for stereoselective synthesis. []

Q8: Beyond their anti-inflammatory potential, have other biological activities been reported for Indan-1-carboxylic acid derivatives?

A8: Yes, researchers have explored the anticancer potential of urea derivatives incorporating the 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine scaffold, synthesized utilizing 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid as a starting material. Some of these derivatives demonstrated significant cytotoxicity against human neuroblastoma (SK N SH) and colon carcinoma (COLO 205) cell lines in vitro. []

Q9: What analytical techniques are commonly employed to characterize and study Indan-1-carboxylic acid and its derivatives?

A9: Characterization typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds. [, , ] X-ray crystallography has also been used to determine absolute configurations. []

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